4-Hydroxyphenylacetone

概要

説明

It is the para-hydroxy analog of phenylacetone and is an inactive metabolite of amphetamine in humans . This compound is significant in various biochemical pathways and has diverse applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenylacetone can be synthesized through several methods. One common synthetic route involves the reaction of 1-(4-benzyloxyphenyl)propan-2-one with sodium iodide and chlorotrimethylsilane in acetonitrile. The reaction mixture is then quenched with methanol, and the product is extracted using diethyl ether and sodium hydroxide solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Enzyme-Catalyzed Pictet-Spengler Reactions

The Pictet-Spengler reaction (PSR) between β-arylethylamines and carbonyl compounds is a key pathway for synthesizing tetrahydroisoquinoline (THIQ) alkaloids. Enzymes such as Δ29 TfNCS (norcoclaurine synthase) catalyze this reaction using 4-hydroxyphenylacetone as a ketone substrate .

Key Findings:

-

Substrate Specificity : Δ29 TfNCS accepts this compound (2 ) and related ketones (e.g., phenylacetone 4 , cyclohexanones 6–9 ) to form 1,1′-disubstituted THIQ products (e.g., 3 ) .

-

Solvent Effects : Reactions in DMSO yield 5× higher product quantities compared to acetonitrile, likely due to enhanced enzyme stability .

-

Active Site Engineering : Mutations at residue A79 (e.g., A79F, A79I) improve catalytic efficiency with hydrophobic ketones like 4-tert-butylcyclohexanone (8 ) and 4-phenylcyclohexanone (9 ) .

Table 1: Enzyme-Catalyzed Reactions of this compound

| Enzyme | Substrate | Product | Conversion Efficiency | Key Condition | Source |

|---|---|---|---|---|---|

| Δ29 TfNCS | This compound | THIQ 3 | High (DMSO solvent) | pH 7.0, 25°C | |

| CjNCS2 | This compound | No activity | 0% | pH 7.0, 25°C |

Electrophilic Bromination

This compound undergoes bromination at the 3-position of the aromatic ring under acidic conditions, yielding 3-bromo-4-hydroxyphenylacetone. This reaction is critical for synthesizing brominated intermediates used in pharmaceuticals .

Reaction Conditions:

-

Reagents : Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in methylene chloride or toluene .

-

Temperature : 0–5°C during H₂O₂ addition, followed by gradual warming to 25–40°C .

Table 2: Bromination Reaction Parameters

| Solvent | HBr Concentration | H₂O₂ Quantity | Temperature Range | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Methylene chloride | 40% | 2.0 mol | 0–25°C | 70.2% | >98% | |

| Toluene | 48% | 2.5 mol | 0–40°C | 73.5% | >98% |

Metabolic Oxidation and Glutathione Conjugation

This compound is metabolized in hepatic systems via cytochrome P450 oxidation to a reactive quinone methide intermediate, which forms diastereomeric glutathione (GSH) conjugates .

Key Observations:

-

Reactivity : The quinone methide intermediate reacts 8.5× faster with GSH than acetaminophen’s quinone imine, leading to higher hepatotoxicity .

-

Enzyme Induction : Phenobarbital pretreatment increases GSH conjugate formation by 2.7-fold in microsomes .

-

Structural Analysis : NMR confirms GSH attachment at the benzylic carbon (δ 4.94 ppm vs. δ 3.62 ppm in the parent compound) .

Enzymatic Hydroxylation

The enzyme 4-hydroxyphenylacetate 1-monooxygenase in Pseudomonas acidovorans hydroxylates this compound to homogentisate, a precursor in tyrosine degradation .

Mechanistic Insights:

-

Deuterium Retention : 2-Deutero-4-hydroxyphenylacetone retains 50% deuterium in the product, indicating a substrate-binding conformational shift during catalysis .

-

Inhibitors : Competitively inhibited by 4-hydroxymandelic acid (Kᵢ = 17 μM) and 3,4-dihydroxyphenylacetic acid (Kᵢ = 43 μM) .

Demethylation of Methoxy Precursors

This compound is synthesized via demethylation of 4-methoxyphenylacetone using HCl or HBr in acetic acid .

科学的研究の応用

Pharmaceutical Applications

4-Hydroxyphenylacetone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in several chemical reactions, making it valuable in drug development.

- Synthesis of Analgesics : 4-HPA is utilized in the synthesis of analgesics and anti-inflammatory agents. It acts as a precursor for compounds that exhibit significant pain-relieving properties.

- Anticancer Agents : Research indicates that derivatives of 4-HPA possess cytotoxic effects against cancer cells. For instance, studies have shown that certain modifications of 4-HPA can enhance its efficacy against HepG2 liver cancer cells, demonstrating an IC50 value of 2.57 µM .

Biocatalytic Applications

The enzymatic modification of 4-HPA has opened new avenues in biocatalysis, particularly in the production of catechols and other bioactive compounds.

- Enzyme Engineering : The enzyme 4-hydroxyphenylacetate-3-hydroxylase (HpaB) catalyzes the hydroxylation of phenolic substrates, demonstrating high activity and substrate specificity . This enzyme's ability to modify 4-HPA enhances its application in producing valuable catechols for industrial use.

- Case Study : A study highlighted the engineering of HpaB to improve its catalytic efficiency towards larger substrates, resulting in enhanced production rates for catechol derivatives .

Toxicological Studies

Understanding the toxicity profile of 4-HPA is crucial for its safe application in pharmaceuticals and other industries.

- Comparative Toxicity : A study comparing the cytotoxicity of 4-HPA with acetaminophen revealed that 4-HPA exhibited significantly higher toxicity in rat liver slices, leading to substantial decreases in intracellular potassium levels . This finding underscores the importance of evaluating the safety of compounds derived from 4-HPA.

- Mechanism of Toxicity : The formation of reactive intermediates from 4-HPA was identified as a key factor contributing to its toxicity. The rate of glutathione conjugate formation was found to be much higher for 4-HPA compared to acetaminophen, suggesting a more pronounced reactive profile .

Industrial Applications

In addition to its pharmaceutical significance, 4-HPA is also utilized in various industrial processes.

- Agrochemicals : The compound is employed as an intermediate in the synthesis of agrochemicals, contributing to the development of effective herbicides and pesticides .

- Nanoparticle Synthesis : Recent advancements have shown that polyphenol-containing nanoparticles synthesized using 4-HPA exhibit promising properties for biomedical applications, including drug delivery and bioimaging .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of analgesics | Precursor for pain-relieving compounds |

| Anticancer agents | IC50 = 2.57 µM against HepG2 cells | |

| Biocatalysis | Enzyme engineering | Enhanced activity through HpaB modifications |

| Toxicology | Comparative toxicity studies | Higher toxicity than acetaminophen |

| Industrial | Agrochemical intermediates | Used in herbicide and pesticide development |

| Nanoparticle synthesis | Promising for drug delivery applications |

作用機序

The mechanism of action of 4-Hydroxyphenylacetone involves its role as a metabolite in the biochemical pathways of amphetamine. It is produced from phenylacetone through para-hydroxylation, mediated by enzymes such as cytochrome P450 and dopamine beta-hydroxylase. This compound can further undergo oxidative deamination and glycine conjugation .

類似化合物との比較

Phenylacetone: The parent compound, which lacks the hydroxyl group.

4-Hydroxyamphetamine: Another metabolite of amphetamine with a similar structure.

4-Hydroxynorephedrine: A related compound formed through beta-hydroxylation.

Uniqueness: 4-Hydroxyphenylacetone is unique due to its specific hydroxylation at the para position, which influences its reactivity and metabolic pathways. This distinct structural feature allows it to participate in unique biochemical reactions and pathways compared to its analogs .

生物活性

4-Hydroxyphenylacetone (4-HPA) is a para-hydroxy derivative of phenylacetone, primarily recognized for its role as a metabolite in the metabolism of amphetamine in humans. This compound has garnered attention due to its biological activities, including its effects on cellular processes and potential toxicity. This article delves into the biological activity of 4-HPA, highlighting its metabolic pathways, enzymatic interactions, and cytotoxic effects.

Metabolic Pathways

This compound is produced from phenylacetone through hydroxylation. In humans, it serves as an inactive metabolite of amphetamine, suggesting a role in the pharmacokinetics of amphetamines. The metabolic pathways involved in the conversion of amphetamine to 4-HPA include several cytochrome P450 enzymes, notably CYP2B1, which is implicated in the oxidative metabolism of various xenobiotics.

Table 1: Metabolic Pathways of Amphetamine

| Compound | Metabolite | Enzyme Involved |

|---|---|---|

| Amphetamine | Phenylacetone | CYP2D6 |

| Phenylacetone | This compound | CYP2B1 |

Enzymatic Activity

Research indicates that 4-HPA acts as both a substrate and an inhibitor for specific enzymes, particularly 4-HPA 1-hydroxylase. This enzyme catalyzes the hydroxylation of 4-HPA, which is crucial for its further metabolism. The activity of this enzyme is influenced by various factors such as substrate concentration and the presence of inhibitors.

Key Findings:

- Substrate Affinity: The apparent Km values for 4-HPA indicate a moderate affinity for the enzyme, with values around 31 µM for 4-HPA and higher for co-factors like NADH and NADPH .

- Inhibition: Certain analogues show competitive inhibition with varying Ki values, indicating that structural modifications can significantly affect enzymatic interactions .

Cytotoxic Effects

Studies have demonstrated that 4-HPA can induce cytotoxic effects in liver slices from phenobarbital-treated rats. Notably, it significantly decreases intracellular potassium levels and glutathione concentrations, suggesting a mechanism involving oxidative stress.

Table 2: Cytotoxic Effects of this compound

| Treatment | Intracellular Potassium (mM) | Intracellular Glutathione (µM) |

|---|---|---|

| Control | 140 | 10 |

| 1 mM 4-HPA | 70 | 8 |

| 5 mM N-acetylcysteine | 130 | 12 |

These findings suggest that the toxicity associated with 4-HPA may be mediated through the formation of reactive intermediates that deplete cellular antioxidants .

Case Studies

A notable study investigated the comparative toxicity of acetaminophen and 4-HPA in rat liver slices. It was found that while both compounds decreased glutathione levels, the effect was significantly more pronounced with 4-HPA. Furthermore, N-acetylcysteine was shown to mitigate some of these toxic effects, reinforcing the role of oxidative stress in the cytotoxicity observed .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-hydroxyphenylacetone, and how do they influence experimental design?

- Answer : this compound (CAS 770-39-8) has a melting point of 267°C, boiling point of 177°C at 11 mmHg, and a density of 1.12 g/cm³. Its solubility in polar solvents (e.g., ethanol, DMSO) should be validated via gradient solubility tests, as solvent choice impacts reaction kinetics and purification steps. Its logP value (~1.52) suggests moderate hydrophobicity, requiring optimization of chromatographic conditions (e.g., reverse-phase HPLC) for separation . Safety protocols must account for its skin/eye irritation hazards (GHS Category 2) .

Q. How can researchers identify this compound in complex mixtures?

- Answer : Use hyphenated techniques like GC-MS or LC-HRMS with reference standards. Key spectral identifiers include:

- NMR : Aromatic proton signals at δ 6.8–7.2 ppm (para-substituted phenyl group) and a ketone carbonyl peak near δ 210 ppm.

- MS : Molecular ion [M+H]+ at m/z 151.1 and fragmentation patterns (e.g., loss of CH3CO group). Cross-validate with databases like NIST Chemistry WebBook .

Q. What safety precautions are critical when handling this compound in the lab?

- Answer :

- PPE : Nitrile gloves (tested for permeability), safety goggles, and lab coats. Avoid latex gloves due to insufficient chemical resistance data .

- Ventilation : Use fume hoods for synthesis/purification to mitigate inhalation risks.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized for yield and purity?

- Answer :

- Route Selection : Friedel-Crafts acylation of phenol derivatives with acetone under acidic catalysis (e.g., H2SO4) achieves moderate yields. Optimize stoichiometry (1:1.2 molar ratio of phenol:acetylating agent) and reaction time (4–6 hrs at 50°C) .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials. Purity (>98%) is confirmed via melting point analysis and HPLC (C18 column, 70:30 water:acetonitrile mobile phase) .

Q. What methodologies are used to study the metabolic pathways of this compound in biological systems?

- Answer :

- In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites (e.g., hydroxylation products).

- Analytical Tools : LC-MS/MS with stable isotope-labeled internal standards quantifies metabolites. For example, this compound is a known metabolite of tert-butylhydroquinone, forming DNA-adducts (e.g., HPA-amine) via amino acid conjugation .

Q. How does this compound’s antioxidant capacity compare to structurally similar phenols?

- Answer : Assess via H-ORAC (Hydrophilic Oxygen Radical Absorbance Capacity) assays. This compound exhibits an H-ORAC value of 2.015 μM TE/μM, lower than benzene-1,2,4-triol (2.305 μM TE/μM) but higher than phenol (1.758 μM TE/μM). Use standardized protocols with Trolox as a reference and control for solvent interference .

Q. How can contradictory data on this compound’s genotoxicity be resolved?

- Answer :

- Meta-Analysis : Systematically review in vitro (Ames test) and in vivo (micronucleus assay) studies using PRISMA guidelines. Weight evidence by study quality (e.g., OECD compliance) .

- Mechanistic Studies : Use comet assays to quantify DNA strand breaks and LC-MS to detect adduct formation (e.g., HbAA). Control for redox cycling artifacts by including antioxidants (e.g., ascorbate) .

Q. What advanced techniques are recommended for characterizing this compound’s interactions with biomolecules?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to serum albumin or DNA.

- Molecular Dynamics Simulations : Model interactions with CYP450 enzymes (e.g., docking studies using AutoDock Vina). Validate with mutagenesis assays .

Q. How can researchers quantify trace levels of this compound in environmental samples?

- Answer :

- Sample Prep : Solid-phase extraction (C18 cartridges) with methanol elution.

- Detection : UPLC-QTOF-MS in negative ion mode (LOQ: 0.1 ng/mL). Use isotope dilution (e.g., D5-4-hydroxyphenylacetone) to correct matrix effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

特性

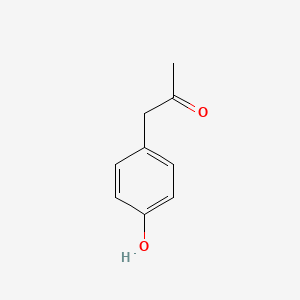

IUPAC Name |

1-(4-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMVAQHMFFZQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427095 | |

| Record name | 4-Hydroxyphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-39-8 | |

| Record name | 4-Hydroxyphenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-HYDROXYPHENYL)-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79N2OO7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。